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2-(4-methylphenoxy)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide

Topological polar surface area Permeability Blood‑brain barrier

Screening libraries often lack phenylpiperazine scaffolds with high hydrogen-bond acceptor (HBA) counts and controlled CNS permeability. This compound resolves that gap with a C₂-ethylene spacer and p-tolyloxy terminus, delivering 4 HBA groups, a tPSA of 44.8 Ų, and a logP of 3.2-optimized for peripheral-target screens where BBB penetration is undesirable. - Fills screening-library bias: provides double the HBA count of near-identical 1-acetyl analogs. - Enables counter-screening: lacks the sulfonamide zinc-binding motif, serving as a CA-inactive control vs. sulfonyl-ethyl analogs. - Derivatization-ready: free-base ethylene-diamine offers a well-characterized conjugation handle.

Molecular Formula C21H27N3O2
Molecular Weight 353.466
CAS No. 1049437-66-2
Cat. No. B2695355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-methylphenoxy)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide
CAS1049437-66-2
Molecular FormulaC21H27N3O2
Molecular Weight353.466
Structural Identifiers
SMILESCC1=CC=C(C=C1)OCC(=O)NCCN2CCN(CC2)C3=CC=CC=C3
InChIInChI=1S/C21H27N3O2/c1-18-7-9-20(10-8-18)26-17-21(25)22-11-12-23-13-15-24(16-14-23)19-5-3-2-4-6-19/h2-10H,11-17H2,1H3,(H,22,25)
InChIKeyGDTNSCNVWMPGNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Methylphenoxy)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide (CAS 1049437-66-2) – Core Structural & Procurement Profile


This compound is a synthetic phenylpiperazine-acetamide featuring a 4-methylphenoxy terminus, an acetamide linker, and an ethylene spacer bridging the phenylpiperazine ring. The C₂ ethylene linker (rather than a simple acetyl or sulfonyl connection) and the p‑tolyloxy motif distinguishes this scaffold from many screening‑library analogs [1]. Its molecular formula is C₂₁H₂₇N₃O₂, with a computed logP of ~3.2 and a topological polar surface area (tPSA) of 44.8 Ų [2].

Why Generic Substitution Fails for 2-(4-Methylphenoxy)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide


Phenylpiperazine-acetamide analogs that share >95 % 2D‑similarity with this compound frequently lack the C₂‑ethylene spacer, exhibit different hydrogen‑bond profiles, or carry alternative aryl‑substitution patterns . These structural variations translate into quantifiable differences in logP, tPSA, and hydrogen‑bond donor/acceptor counts that modulate permeability, solubility, and target‑engagement potential. Consequently, data obtained with a closely related analog cannot be assumed to hold for this compound, and procurement for a specific assay or SAR campaign must be based on the exact scaffold.

Quantitative Differentiation Evidence for 2-(4-Methylphenoxy)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide vs. Closest Analogs


Higher tPSA Driven by Ethylene Linker Distinguishes Scaffold from 1-Acetyl-Phenylpiperazines

The compound displays a tPSA of 44.8 Ų, significantly larger than the 32.8 Ų observed for the direct 1‑acetyl analog 1‑[(4‑methylphenoxy)acetyl]‑4‑phenylpiperazine (Hit2Lead 5185379) [1]. The increase originates from the flexible ethylene‑acetamide linker that contributes an additional amide NH and a longer polar chain.

Topological polar surface area Permeability Blood‑brain barrier

LogP Shift vs. 1‑Acetyl Analog Impacts Predicted Lipophilicity‑Dependent ADME

The compound’s computed XLogP3-AA of 3.2 is 0.39 units higher than the logP of 2.81 reported for 1‑[(4‑methylphenoxy)acetyl]‑4‑phenylpiperazine [1]. The difference reflects the additional ethylene‑carbon units in the linker, which raise lipophilicity without introducing a rotatable‑bond penalty that would severely compromise ligand efficiency.

Lipophilicity ADME logP

Increased Hydrogen‑Bond Acceptor Count Relative to Direct Acetyl‑Linked Analogs

The target compound contains four hydrogen‑bond acceptors (HBA = 4) versus only two for 1‑[(4‑methylphenoxy)acetyl]‑4‑phenylpiperazine [1]. The two‑fold increase arises from the amide carbonyl and the additional sp³‑hybridized nitrogen in the ethylene‑diamine spacer.

Hydrogen bonding Target engagement Solubility

Lower tPSA and LogP than Sulfonyl‑Ethylene Analog Support Distinct Permeability/Selectivity Profile

The sulfonyl‑ethyl analog 2‑(4‑methylphenoxy)‑N‑{2‑[(4‑phenylpiperazin‑1‑yl)sulfonyl]ethyl}acetamide (CAS 897621‑57‑7) exhibits tPSA = 87.3 Ų and logP ≈ 2.5 [1]. Compared with the target compound (tPSA = 44.8 Ų; logP = 3.2), the sulfonyl‑linker analog is markedly more polar and less lipophilic, which is consistent with the class‑level observation that sulfonamide‑bearing phenylpiperazines preferentially engage carbonic anhydrase isoforms (e.g., hCA II Ki ~15 nM for related sulfonamido‑phenylpiperazines [2]).

Sulfonamide linker Permeability CA inhibition

Optimal Application Scenarios for 2-(4-Methylphenoxy)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide


Peripherally Restricted GPCR or Kinase Lead‑Generation Libraries

The compound’s elevated tPSA (44.8 Ų) and moderate logP (3.2) position it outside typical CNS‑MPO guidelines, making it a strong candidate for peripheral‑target screens where blood‑brain barrier penetration is undesirable [1]. The ethylene‑spacer provides conformational flexibility that can accommodate diverse protein pockets without the metabolic liability of a sulfonamide group.

SAR Expansion of Phenylpiperazine‑Acetamide Scaffolds Requiring an Additional Hydrogen‑Bond Acceptor

With four hydrogen‑bond acceptors—double the number found in the near‑identical 1‑acetyl analog—this compound fills a gap in screening libraries that are biased toward low‑HBA phenylpiperazines [1]. Medicinal chemists can use it to probe the effect of an extra polar contact on potency and selectivity without altering the aryl‑piperazine core.

Negative Control for Carbonic‑Anhydrase‑Focused Programs

The absence of a sulfonamide zinc‑binding motif means the compound is expected to be devoid of CA inhibitory activity, in contrast to the sulfonyl‑ethyl analog that drives CA II inhibition at low nanomolar concentrations [1][2]. This property is valuable for counter‑screening campaigns that require a structurally matched inactive control while exploring CA‑related polypharmacology.

Fragment‑Based or DNA‑Encoded Library (DEL) Chemistry with a Defined Ethylene‑Diamine Handle

The free‑base ethylene‑diamine motif offers a well‑characterized conjugation point for further derivatization (e.g., amide coupling, reductive amination), and the quantified physicochemical benchmarks (logP, tPSA, HBA) provide a reliable starting point for library designers who need to maintain consistent drug‑like property space [1].

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